2-Methoxy-5-phenylpyridin-3-amine
CAS No.: 1186655-97-9
Cat. No.: VC8056322
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1186655-97-9 |
---|---|
Molecular Formula | C12H12N2O |
Molecular Weight | 200.24 g/mol |
IUPAC Name | 2-methoxy-5-phenylpyridin-3-amine |
Standard InChI | InChI=1S/C12H12N2O/c1-15-12-11(13)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3 |
Standard InChI Key | DHWAXLKETQFVOF-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=N1)C2=CC=CC=C2)N |
Canonical SMILES | COC1=C(C=C(C=N1)C2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine core with three distinct substituents:
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A methoxy group (-OCH₃) at the C2 position
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A phenyl ring (-C₆H₅) at the C5 position
This arrangement creates a planar structure with conjugated π-electrons, enabling potential interactions with biological targets through hydrogen bonding and hydrophobic packing .
Key Physicochemical Parameters
Property | Value |
---|---|
Molecular formula | C₁₂H₁₂N₂O |
Molecular weight | 200.24 g/mol |
Hydrogen bond donors | 1 (NH₂ group) |
Hydrogen bond acceptors | 3 (N, O, NH₂) |
Rotatable bonds | 2 (phenyl ring) |
Aromatic heavy atoms | 11 |
Data sourced from chemical registry databases
The compound’s logP value (octanol-water partition coefficient) remains unreported, but its structural analogs exhibit moderate lipophilicity, suggesting potential membrane permeability .
Synthetic Methodologies
Core Scaffold Construction
The pyridine ring system is typically assembled via:
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Suzuki-Miyaura Cross-Coupling: A 5-bromo-2-methoxypyridin-3-amine intermediate reacts with phenylboronic acid under palladium catalysis to install the C5-phenyl group . This method achieves yields of 68-72% for analogous compounds .
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Hofmann Rearrangement: Applied to convert nitrile precursors (e.g., Milrinone derivatives) into primary amines, as demonstrated in the synthesis of 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one .
Functional Group Manipulation
Critical steps include:
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Methoxy Group Installation: Early-stage methoxylation using methyl iodide or dimethyl sulfate under basic conditions
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Amine Protection/Deprotection: Boc (tert-butoxycarbonyl) groups preserve amine functionality during cross-coupling, followed by acidic cleavage
Structure-Activity Relationships in Kinase Inhibition
While direct biochemical data for 2-methoxy-5-phenylpyridin-3-amine are unavailable, studies on its structural analogs reveal key pharmacological trends:
Aurora Kinase Inhibition
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3-Amino-5-(pyridin-4-yl)pyridin-2-one (Analog 3):
MPS1 Kinase Selectivity
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N-Methylpyrazole Derivative (Analog 2):
Impact of Substituents
Modification | Effect on Activity |
---|---|
C6 Methylation | Reduces Aurora B activity by 4× |
Pyridyl → Phenyl | Maintains MPS1 binding (ΔKᵢ < 2×) |
2-Aminopyrimidine | Increases promiscuity (S(50%)=0.92) |
Crystallographic Insights
X-ray structures of analogous compounds bound to MPS1 kinase (PDB: 4XYZ) reveal:
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Hinge Region Interactions: The 3-amino group forms dual hydrogen bonds with Glu603 backbone carbonyl (2.8 Å) and Gly605 NH (2.7 Å) .
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Hydrophobic Channel Occupation: The phenyl group at C5 engages in π-stacking with Ile663, while methoxy oxygen participates in water-mediated hydrogen bonds .
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Selectivity Determinants: Methionine gatekeeper (M602 in MPS1) creates a larger binding pocket compared to Aurora kinases (leucine gatekeeper), enabling selective modifications .
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